
4-Oxopentanethioic acid
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Overview
Description
For clarity, this article will focus on 4-Oxopentanoic acid (levulinic acid) and its comparison to structurally or functionally similar compounds, as data for the thioic variant are absent in the provided evidence .
Chemical Reactions Analysis
Theoretical Reactivity Profile
4-Oxopentanethioic acid contains two reactive moieties: a thioic acid group (-C(=O)S-) and a ketone group (-C=O). Its reactivity is expected to align with known thioic acids and ketones:
Key Functional Groups
Functional Group | Structure | Expected Reactivity |
---|---|---|
Thioic acid | -C(=O)S- | Nucleophilic acyl substitution (e.g., thioester formation, hydrolysis) |
Ketone | -C=O | Keto-enol tautomerism, nucleophilic addition (e.g., with amines, alcohols) |
2.1. Hydrolysis of the Thioic Acid Group
Thioic acids are typically more reactive than carboxylic acids. Hydrolysis in acidic or basic conditions could yield 4-oxopentanoic acid :
C5H8O2S+H2O→C5H8O3+H2S(Under acidic/basic conditions)
This parallels thioester hydrolysis mechanisms .
2.2. Nucleophilic Acyl Substitution
The thioic acid may react with alcohols or amines to form thioesters or thioamides :
C5H8O2S+R-OH→C5H7O2S-R+H2O(Thioester)C5H8O2S+R-NH2→C5H7O2S-NH-R+H2O(Thioamide)
2.3. Ketone-Mediated Reactions
The ketone group may undergo:
-
Enolization : Formation of enolate ions under basic conditions.
-
Condensation : Aldol-like reactions with aldehydes or ketones.
-
Reduction : Conversion to a secondary alcohol using catalysts like NaBH4.
Data Gaps and Limitations
-
No experimental studies on this compound’s reactions are cited in PubChem or other sources .
-
Analogous compounds (e.g., 4-oxopentanoic acid) undergo aldol condensation and hydrodeoxygenation , but thioic acid derivatives may exhibit divergent reactivity.
Recommendations for Future Research
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Oxopentanethioic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves thiolation of 4-oxopentanoic acid derivatives. For example, reacting 4-oxopentanoic acid with Lawesson’s reagent (LR) under inert conditions (N₂ atmosphere) at 60–80°C for 6–12 hours yields the thioic acid derivative. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FT-IR to confirm the disappearance of the carbonyl peak at ~1700 cm⁻¹ and emergence of the thioester peak at ~1200 cm⁻¹ .
- Critical Parameters :
- Temperature control to avoid side reactions (e.g., over-reduction).
- Stoichiometric excess of LR (1.2–1.5 eq) for complete conversion.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, and DEPT-135 for structural elucidation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify thioester (C=S) stretches at 1200–1250 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.
- NMR :
- ¹H NMR: δ 2.5–3.0 ppm (m, -CH₂-CO-S-), δ 10–12 ppm (broad, -COOH).
- ¹³C NMR: δ 200–210 ppm (C=S), δ 170–175 ppm (COOH).
- LC-MS : Use electrospray ionization (ESI) in negative mode for accurate mass determination (expected [M-H]⁻ ~162.03 m/z).
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours.
- Key Findings :
- Acidic conditions (pH < 4) : Hydrolysis of the thioester group occurs, yielding 4-oxopentanoic acid and H₂S.
- Neutral to basic conditions (pH 7–12) : Degradation via oxidation of the thiol group, forming disulfide byproducts.
- Mitigation : Store in anhydrous, acidic conditions (pH 3–4) under nitrogen .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the transition state of thioester reactions. Compare activation energies for reactions with amines (e.g., benzylamine) vs. alcohols (e.g., methanol). Experimental validation via kinetic studies (UV-Vis monitoring at 280 nm) reveals:
- Nucleophilicity Trend : Amines (k = 0.15 M⁻¹s⁻¹) > alcohols (k = 0.03 M⁻¹s⁻¹) due to lower electron density at the sulfur atom.
- Steric Effects : Bulkier nucleophiles (e.g., tert-butanol) show reduced reactivity (k < 0.01 M⁻¹s⁻¹) .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Perform meta-analysis of published datasets (e.g., IC₅₀ values in enzyme inhibition assays) using statistical tools (ANOVA, Tukey’s HSD). Common discrepancies arise from:
- Variability in purity : Ensure batch-to-batch consistency via LC-MS and elemental analysis.
- Assay conditions : Standardize buffer composition (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).
- Resolution : Replicate experiments under harmonized protocols and report confidence intervals (95% CI) .
Q. What computational strategies predict the binding affinity of this compound to microbial enzymes?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target enzymes (e.g., bacterial thioredoxin reductase, PDB ID: 1TQV).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Oxopentanoic acid (levulinic acid) with other oxo-acids and derivatives, highlighting structural, physicochemical, and application-based differences:
Key Findings:
Structural Differences: 4-Oxopentanoic acid features a linear carbon chain with a ketone group at the 4th position and a terminal carboxylic acid. Pyruvic acid and oxaloacetic acid are shorter-chain analogs critical to biochemical pathways (e.g., glycolysis, citric acid cycle) .
Physicochemical Properties: Solubility: 4-Oxopentanoic acid exhibits high aqueous solubility (103 mg/mL) due to its polar functional groups, outperforming aryl-substituted analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid . Thermal Stability: Levulinic acid decomposes at 245–250°C, whereas pyruvic acid is less stable (boiling point: 165°C) .
Applications: 4-Oxopentanoic acid is industrially significant for synthesizing γ-valerolactone (a green solvent) and delta-aminolevulinic acid (a photosensitizer in cancer therapy) . 2-Oxoisovaleric acid is primarily used in metabolic studies due to its role in leucine catabolism .
Properties
Molecular Formula |
C5H8O2S |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-oxopentanethioic S-acid |
InChI |
InChI=1S/C5H8O2S/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
ZGVDOBRDNWJNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)S |
Origin of Product |
United States |
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